N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride is a compound of significant interest in pharmaceutical research. It belongs to a class of compounds that interact with biological systems, particularly in the context of anti-inflammatory and anticancer activities. The compound's molecular formula is with a molecular weight of approximately 403.97 g/mol. Its purity typically reaches 95%, making it suitable for various research applications.
This compound is classified under organic chemistry, specifically within the realm of medicinal chemistry due to its potential therapeutic applications. The synthesis and characterization of similar compounds have been documented extensively, highlighting their biochemical interactions and pharmacological properties .
The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride typically involves several steps:
The reactions are generally conducted under controlled conditions to ensure high yields and purity .
The molecular structure of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride features several notable components:
The structural representation can be described using the following data:
InChI=1S/C21H25N3OS.ClH/c1-15-7-5-8-17(13-15)20(25)24(12-6-11-23(3)4)21-22-18-10-9-16(2)14-19(18)26-21;/h5,7-10,13-14H,6,11-12H2,1-4H3;1H
CC1=CC(=CC=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)C.Cl
.The compound can undergo various chemical reactions typical for amides and thiazoles:
The mechanism of action for N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride involves:
The physical properties of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride include:
Chemical properties include:
Relevant analytical data can be obtained through techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) .
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting the importance of structural design in drug development processes.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: